molecular formula C18H20N6O B5429844 3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide

3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B5429844
M. Wt: 336.4 g/mol
InChI Key: CFHDIZYVNYCUPN-UHFFFAOYSA-N
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Description

3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core, a cyclopropyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the cyclopropyl and imidazole groups. Common reagents used in these reactions include cyclopropylamine, 1-methylimidazole, and various carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole core, cyclopropyl group, and imidazole moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-24-10-9-20-17(24)14(12-7-8-12)21-18(25)15-13(16(19)23-22-15)11-5-3-2-4-6-11/h2-6,9-10,12,14H,7-8H2,1H3,(H,21,25)(H3,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHDIZYVNYCUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CC2)NC(=O)C3=C(C(=NN3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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